Boc-N-Me-Cys(Mob)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOXUYJDMPEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc N Me Cys Mob Oh and Analogues
Strategies for N-Methylation of Cysteine Precursors
Several methods exist for the N-methylation of amino acids, each with its own advantages and challenges, particularly when applied to the sensitive side chain of cysteine. The main approaches include oxazolidinone-mediated synthesis, direct N-methylation, and reductive amination.
Oxazolidinone-Mediated Approaches for N-Methyl Cysteine Synthesis
The oxazolidinone-mediated approach is a widely used and often effective method for the synthesis of N-methyl amino acids. nih.gov This strategy involves the formation of a 5-oxazolidinone (B12669149) intermediate from an N-protected amino acid and formaldehyde (B43269), followed by reductive cleavage of the ring to introduce the methyl group.
This method was originally developed by Ben-Ishai and later refined by Freidinger. nih.gov The general process involves the cyclization of an N-protected cysteine derivative with formaldehyde to form the oxazolidinone. Subsequent treatment with a reducing agent, such as triethylsilane (TES) in the presence of a strong acid like trifluoroacetic acid (TFA), opens the ring and yields the N-methylated product. nih.gov
Research has shown that the choice of the sulfhydryl protecting group on the cysteine side chain is crucial for the success of this method. While this approach has been successful for many amino acids, its application to cysteine derivatives can be complicated by the reactivity of the sulfur atom. For instance, the use of an acid-labile trityl (Trt) protecting group can lead to the formation of an undesirable thiazolidine (B150603) byproduct due to deprotection of the sulfur and subsequent cyclization under the acidic conditions required for ring opening. nih.gov
| Cysteine Derivative | Key Outcome | Challenges |
|---|---|---|
| Fmoc-Cys(Trt)-OH | Formation of thiazolidine byproduct | Acid-lability of the Trt group leads to side reactions. |
| Fmoc-Cys(Mob)-OH | Formation of the desired Fmoc-MeCys(Mob)-OH | Thiazolidine byproduct is also formed. |
| Fmoc-Cys(StBu)-OH | High overall yield (91%) of Fmoc-MeCys(StBu)-OH | The electronically neutral nature of the StBu group is key to success. |
Direct N-Methylation Protocols for Cysteine Derivatives
Direct N-methylation of the amino group offers a more straightforward synthetic route, typically involving the use of a methylating agent in the presence of a base. Common reagents for this transformation include methyl iodide (MeI) with a base like sodium hydride (NaH).
This approach has been successfully applied to the synthesis of Boc-N-Me-Cys(Trt)-OH. nih.gov However, direct methylation protocols have proven to be less effective for other cysteine derivatives. For example, attempts to directly methylate Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mob)-OH using silver oxide or anhydrous potassium carbonate were unsuccessful, with the starting material being recovered. nih.gov
The success of direct N-methylation is highly dependent on the substrate and the reaction conditions. The acidity of the N-H bond, steric hindrance, and the potential for side reactions at other functional groups all play a role. For Boc-protected amino acids, the selective N-methylation with MeI and NaH has been attributed to the chelation of the carboxylate group by the sodium ion, which protects it from reacting. nih.gov
Reductive Amination Routes to N-Methylated Amino Acids
Reductive amination is another common method for the synthesis of N-alkylated amines. This process typically involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding amine. For N-methylation, formaldehyde is the aldehyde of choice.
While reductive amination is a powerful tool for amine synthesis, its application to N-methylation of cysteine derivatives has met with limited success. nih.gov Classical reductive amination conditions have often resulted in disheartening outcomes for these substrates. nih.gov However, it is worth noting that the oxazolidinone-mediated approach can be considered a type of reductive amination protocol, as it proceeds through an iminium ion intermediate that is subsequently reduced. nih.gov
Incorporation of the Mob Protecting Group
The 4-methoxybenzyl (Mob) group is a valuable protecting group for the thiol side chain of cysteine in peptide synthesis. Its stability and cleavage conditions make it compatible with various synthetic strategies.
S-Protection Strategies with 4-Methoxybenzyl (Mob)
The Mob group is typically introduced onto the cysteine thiol via an S-alkylation reaction. This involves reacting cysteine with 4-methoxybenzyl chloride in the presence of a base. The Mob group is favored in Boc-based solid-phase peptide synthesis (SPPS) as it is stable to the repetitive treatments with TFA used for the removal of the Boc group, but can be cleaved during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF). bachem.com
The Mob group's stability under acidic conditions makes it a suitable choice for methods like the oxazolidinone-mediated N-methylation, where strong acids are used in the ring-opening step. nih.gov
Orthogonality of Mob Protection in Synthetic Schemes
In peptide synthesis, orthogonality refers to the ability to selectively remove one protecting group in the presence of others. rsc.org This is crucial for the synthesis of complex peptides with multiple functional groups. The Mob group is considered orthogonal to the Fmoc group, which is base-labile. rsc.org
In the context of Boc-N-Me-Cys(Mob)-OH, the Mob group is compatible with the Boc group. The Boc group is removed under acidic conditions (e.g., TFA), while the Mob group requires stronger acidic conditions (e.g., HF) for cleavage. bachem.com This allows for the selective deprotection of the N-terminus without affecting the S-protection. Furthermore, the N-methyl group is stable to the conditions used to remove both the Boc and Mob groups. This orthogonality is essential for the successful incorporation of this compound into a peptide chain.
Recent studies have also explored milder conditions for the removal of the Mob group, such as the use of TFA in the presence of scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) at elevated temperatures. nih.govnih.gov
| Protecting Group | Cleavage Conditions | Stability |
|---|---|---|
| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Stable to bases and mild acids. |
| Mob (4-Methoxybenzyl) | Strong acid (e.g., HF), or TFA/scavenger at elevated temperature nih.govnih.gov | Stable to bases and TFA (at room temperature). bachem.com |
| N-Methyl | Stable | Stable to conditions used for Boc and Mob removal. |
Overall Synthetic Routes to this compound
The synthesis of this compound typically begins with L-cysteine, where the thiol and amino groups are sequentially protected before the crucial N-methylation step. The p-methoxybenzyl (Mob) group is a common choice for protecting the cysteine sulfhydryl group in Boc-based solid-phase peptide synthesis (SPPS), as it is stable during synthesis but can be removed during the final cleavage with strong acids like hydrogen fluoride (HF). bachem.compeptide.com
While direct methylation of a Boc-protected amine is difficult, a prevalent method for N-methylation involves the use of sodium hydride (NaH) and methyl iodide (MeI). monash.edu This approach is broadly applied to N-carbamoyl protected amino acids. monash.edu However, methods for producing N-methyl cysteine derivatives are often considered suboptimal, facing issues of low yields or unintended deprotection of the sulfhydryl group. nih.govnih.gov
A more advanced and efficient route that mitigates these issues involves the formation of an oxazolidinone intermediate. nih.govnih.gov This strategy, while demonstrated effectively for an Fmoc-protected analogue, provides a high-yield pathway to the N-methylated cysteine core. The general steps of this superior method are:
Cyclization: A protected cysteine derivative, such as Fmoc-Cys(StBu)-OH, is cyclized with paraformaldehyde to form an oxazolidinone. nih.gov
Protecting Group Exchange: For the target compound, the Fmoc group would be exchanged for a Boc group, and the StBu group would be replaced with Mob in the starting material. The conversion from an Fmoc to a Boc group on a solid support has been described, involving treatment with piperidine (B6355638) to remove Fmoc, followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govresearchgate.net
The choice of protecting groups is critical, as electronically neutral cysteine derivatives are key to the success of the oxazolidinone procedure. nih.govnih.gov
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of N-methylated cysteine derivatives is crucial for maximizing yield and ensuring high purity by preventing side reactions.
| Schiff Base Formation/Reduction | Cys(Trt)-OMe | Not specified | Low Yield | Classic method. | Low yield, requires carboxyl protection. nih.gov | nih.gov |
For the oxazolidinone method, a critical factor for high yield is the nature of the sulfhydryl protecting group. Polar cysteine derivatives have been shown to give poor results, whereas the electronically neutral S-tert-butylthio (StBu) group is effective. nih.govnih.gov Acidic conditions required for the reductive opening step can be problematic; for instance, using an S-trityl (Trt) protected cysteine led to sulfur deprotection and the formation of an undesired thiazolidine byproduct. nih.gov The Mob group is also acid-labile, necessitating careful selection of reagents and conditions to avoid premature cleavage. rsc.org
Purification of the final product and intermediates is typically achieved through flash chromatography to isolate the desired compound from unreacted starting materials and reaction byproducts. nih.gov
Stereochemical Control in the Synthesis of N-Methylated Cysteine Derivatives
Maintaining the stereochemical integrity of the α-carbon is a primary challenge during the synthesis of N-methyl amino acids. monash.edu The conditions used for N-methylation, particularly those involving strong bases, can promote epimerization, leading to a racemic mixture which is often unusable for biological applications. monash.eduresearchgate.net
Several strategies have been developed to achieve stereoselective synthesis:
Chiral Precursors: The synthesis invariably starts with an enantiomerically pure amino acid, such as L-cysteine, to serve as the chiral template.
Oxazolidinone Intermediate: The method involving the formation and reductive opening of an oxazolidinone from a protected L-cysteine derivative has been shown to proceed while retaining the stereochemistry of the α-carbon. nih.govresearchgate.net
Aziridine (B145994) Ring-Opening: A versatile and highly stereoselective method for synthesizing β-methylcysteine analogues (an isomer of N-methyl cysteine) involves the nucleophilic ring-opening of a chiral N-sulfonyl aziridine derived from D-threonine. nih.gov This approach provides excellent control over the stereochemistry at the α- and β-carbons. nih.gov
Serine-β-lactone Intermediates: For the enantioselective synthesis of α-methyl-D-cysteine derivatives, the regioselective ring-opening of a Boc-α-methyl-D-serine-β-lactone has been successfully employed. acs.org
Methods that have been confirmed to proceed without epimerization are highly valued. For example, N-methylation of o-nitrobenzenesulfonyl (o-NBS) protected amino acid methyl esters, followed by mild de-esterification using lithium iodide (LiI), showed no evidence of racemization by NMR or HPLC analysis. monash.edu
Chemical Reactivity and Transformation of Boc N Me Cys Mob Oh
Deprotection Chemistry of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. Its popularity stems from its stability under a variety of conditions and its susceptibility to cleavage under specific acidic conditions. The deprotection of the Boc group from amino acids, including N-methylated and cysteine-containing derivatives like Boc-N-Me-Cys(Mob)-OH, is typically achieved through acidolysis.
Strong acids such as trifluoroacetic acid (TFA) are commonly employed for this purpose. The reaction proceeds via a mechanism where the acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene (B52900) and carbon dioxide, and the free amine. While effective, the use of strong acids necessitates careful consideration of the stability of other protecting groups within the molecule. In the case of this compound, the Mob group on the cysteine side chain exhibits some acid lability, which must be managed to ensure selective deprotection of the Boc group without premature cleavage of the Mob group. rsc.orgresearchgate.net
Selective removal of the Boc group can also be achieved under milder acidic conditions, for instance, by using p-toluenesulfonic acid (p-TsOH) or 1.2 M HCl in 2,2,2-trifluoroethanol (B45653) (TFE). ug.edu.pl Temperature can also be a tool for selective deprotection, as thermal methods have been shown to cleave Boc groups, with the potential for selectivity based on the nature of the amine it is protecting. acs.org
S-Deprotection of the Mob Group
The 4-methoxybenzyl (Mob) group is employed to protect the thiol functional group of the cysteine side chain. Its removal is a critical step in the synthesis of cysteine-containing peptides, particularly when disulfide bond formation is desired.
The Mob group is classified as an acid-labile protecting group, meaning it can be cleaved under acidic conditions. researchgate.net The mechanism of TFA-mediated deprotection involves the protonation of the methoxy (B1213986) group's oxygen atom or the benzyl (B1604629) ether oxygen, followed by cleavage of the sulfur-carbon bond. This cleavage results in the formation of a stable p-methoxybenzyl cation, which is resonance-stabilized by the electron-donating methoxy group on the phenyl ring. sci-hub.senih.gov
While the Mob group is susceptible to cleavage by strong acids like TFA, it is generally more stable than other highly acid-labile S-protecting groups such as trityl (Trt). researchgate.netthieme-connect.de Complete removal of the Mob group often requires harsher conditions, such as higher concentrations of TFA, elevated temperatures, or prolonged reaction times. rsc.orgresearchgate.net For instance, treatment with neat TFA at room temperature may only lead to partial deprotection, whereas incubation at 37°C for several hours can achieve complete removal. rsc.orgsci-hub.se
During the acid-mediated deprotection of the Mob group, the liberated p-methoxybenzyl cation is a reactive electrophile. This cation can potentially react with nucleophilic residues in the peptide chain, leading to undesirable side products. To prevent such side reactions, scavengers are added to the deprotection cocktail. rsc.orgresearchgate.net
Scavengers are nucleophilic species that efficiently trap the carbocations as they are formed. Common scavengers used in peptide chemistry include:
Triisopropylsilane (B1312306) (TIS): TIS is a hindered hydrosilane that acts as a reducing agent and a cation scavenger. sci-hub.senih.govdntb.gov.ua It is particularly effective in preventing the re-alkylation of the deprotected cysteine thiol. sci-hub.senih.gov
Thioanisole: This scavenger is also effective at trapping carbocations and can enhance the deprotection of the Mob group. sci-hub.senih.govnih.gov
Water: In some cases, a small amount of water can act as a scavenger. acs.org
The choice and concentration of the scavenger, along with reaction temperature and time, are critical parameters that need to be optimized to ensure clean and complete deprotection of the Mob group. sci-hub.senih.govdntb.gov.ua
The lability of the Mob group is an important consideration when designing a peptide synthesis strategy, especially when multiple cysteine residues require orthogonal protection for selective disulfide bond formation. The following table provides a comparative overview of the lability of the Mob group relative to other common S-protecting groups.
| Protecting Group | Structure | Lability Conditions | Stability |
| 4-Methoxybenzyl (Mob) | 4-MeO-C₆H₄-CH₂- | Strong acids (e.g., TFA, HF), often requiring elevated temperatures or scavengers like TIS. rsc.orgresearchgate.net | Stable to repeated treatments with moderate acids used for Boc deprotection. bachem.com |
| Trityl (Trt) | (C₆H₅)₃C- | Mild acids (e.g., 5-10% TFA in DCM). csic.essigmaaldrich.com | Less stable to TFA than Mob. researchgate.net |
| Acetamidomethyl (Acm) | CH₃-CO-NH-CH₂- | Requires specific reagents like mercury(II) acetate (B1210297) or iodine for removal. sigmaaldrich.compeptide.com | Stable to both Boc and Fmoc synthesis conditions. bachem.com |
| tert-Butyl (tBu) | (CH₃)₃C- | Strong acids, but generally more stable than Mob in the absence of reducing scavengers. sci-hub.senih.gov | Stable to conditions used for Fmoc deprotection. sigmaaldrich.com |
| 4-Methoxytrityl (Mmt) | 4-MeO-C₆H₄-(C₆H₅)₂C- | Very mild acids (e.g., 1-2% TFA in DCM). csic.es | More acid-labile than Trt. csic.es |
| Diphenylmethyl (Dpm) | (C₆H₅)₂CH- | High concentrations of TFA (60-90% in DCM). csic.essigmaaldrich.com | Stable to low concentrations of TFA, making it orthogonal to Mmt. csic.essigmaaldrich.com |
This table is for illustrative purposes and the exact conditions for deprotection can be sequence-dependent.
Studies have shown that in the presence of TFA and a reducing scavenger like TIS, the order of lability is Cys(Mob) > Cys(Acm) > Cys(tBu). sci-hub.senih.govdntb.gov.ua The higher lability of Mob compared to Acm in this system is attributed to the greater stability of the resulting p-methoxybenzyl cation upon cleavage. sci-hub.senih.gov
Amide Bond Formation with N-Methylated Amino Acids
The formation of an amide bond involving an N-methylated amino acid like this compound presents a synthetic challenge due to the steric hindrance imposed by the N-methyl group. This steric bulk can significantly slow down the coupling reaction and increase the risk of side reactions, such as racemization.
To overcome the challenges associated with coupling N-methylated amino acids, a careful selection of coupling reagents is necessary. These reagents are designed to activate the carboxylic acid group and facilitate its reaction with the secondary amine of the N-methylated amino acid.
| Coupling Reagent | Description | Advantages | Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A uronium-based coupling reagent known for its high efficiency and low racemization rates. peptide.com | Fast reaction times and effective for sterically hindered couplings. peptide.comglobalresearchonline.net | Should not be used in excess as it can react with the N-terminal amine. peptide.com |
| DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | A classic carbodiimide-based coupling method where DIC activates the carboxylic acid, and HOBt is added to suppress racemization. peptide.comglobalresearchonline.netpeptide.com | Cost-effective and widely used. globalresearchonline.net | Can be slower than uronium-based reagents and may require monitoring for completion. peptide.com |
Other effective coupling reagents for N-methylated amino acids include PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). peptide.com The choice of solvent and the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), are also critical for optimizing the coupling efficiency. peptide.comnih.gov
Mitigation of Steric Hindrance in Coupling Reactions
The presence of both a Boc (tert-butyloxycarbonyl) group on the α-nitrogen and a methyl group (N-Me) creates significant steric bulk around the carboxylic acid function of this compound. This steric hindrance can impede the approach of the incoming nucleophile (the N-terminus of the growing peptide chain) during coupling reactions, leading to slower reaction rates and incomplete couplings.
To overcome this challenge, several strategies are employed:
Activation Methods: The choice of coupling reagent is paramount. Highly reactive activating agents are often necessary to facilitate the acylation of sterically hindered N-methylated amino acids. wiley-vch.de While standard carbodiimide-based methods might be sluggish, the use of uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can enhance the reaction rate. For instance, the coupling of Fmoc-[MeCys(StBu)]-OH, a similarly N-methylated cysteine derivative, was successfully achieved using HATU activation. nih.gov However, even with powerful reagents, extremely hindered secondary amines may show reduced amenability to acylation by HATU. ub.edu The use of pre-formed active esters, such as -OAt (1-hydroxy-7-azabenzotriazole) esters, can also be effective due to their good reactivity towards N-methyl amines, often facilitated by intramolecular base catalysis. ub.edu
Reaction Conditions: Optimizing reaction conditions such as temperature and reaction time is crucial. In some cases, double coupling, where the coupling step is repeated, may be necessary to drive the reaction to completion. nih.gov Microwave-assisted peptide synthesis can also be a valuable tool to accelerate sterically hindered couplings, although care must be taken to avoid side reactions.
Table 1: Strategies to Mitigate Steric Hindrance in Coupling Reactions
| Strategy | Description |
|---|---|
| Choice of Coupling Reagent | Utilizing highly reactive uronium or phosphonium salt-based reagents (e.g., HATU) or pre-formed active esters (-OAt) to enhance acylation of the sterically hindered N-methyl amine. wiley-vch.deub.edu |
| Optimized Reaction Conditions | Employing techniques such as double coupling or microwave-assisted synthesis to improve reaction completion. nih.gov |
| Protecting Group Considerations | The inherent bulk of the N-α-Boc and N-α-methyl groups is the primary contributor to steric hindrance. wiley-vch.de |
Control of Racemization during Peptide Coupling
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly for N-methylated amino acids. wiley-vch.de Nα-acyl, Nα-alkylated amino acid derivatives are known to be highly susceptible to racemization during coupling. wiley-vch.de This is due to the electron-releasing effect of the N-alkyl group, which can promote the formation of an oxazolium intermediate even without a strong base. wiley-vch.de This intermediate readily enolizes, leading to a loss of chirality. wiley-vch.de
Several factors and strategies are critical for controlling racemization when using this compound:
Coupling Reagents: The choice of coupling reagent and additives is crucial. Urethane-based protecting groups like Boc are designed to suppress racemization during activation and coupling. nih.govsemanticscholar.org The use of carbodiimide (B86325) activation methods is often recommended to avoid racemization, as base-mediated activation methods using phosphonium or uronium reagents can increase the risk, especially with microwave heating and preactivation. nih.govsemanticscholar.org The addition of racemization-suppressing additives like HOBt (Hydroxybenzotriazole) or its derivatives is a standard practice.
Protecting Groups: The Boc protecting group itself helps to minimize racemization compared to other N-α-acyl groups that are not of the urethane (B1682113) type. nih.govsemanticscholar.org The side-chain protecting group can also have an influence. Studies on non-methylated cysteine have shown that the choice of the sulfur protecting group can affect the extent of racemization. nih.govsemanticscholar.org For instance, in one study, Fmoc-Cys(MBom)-OH showed less D-Cys formation compared to Fmoc-Cys(Trt)-OH under basic conditions. nih.gov A reduction in cysteine racemization has been correlated with a decrease in the steric bulk and an increase in the electron density at the sulfur atom. nih.gov
Reaction Conditions: Minimizing the pre-activation time and avoiding high temperatures and strong bases can help to reduce the extent of racemization. nih.govsemanticscholar.org
Table 2: Factors Influencing Racemization Control
| Factor | Influence on Racemization |
|---|---|
| N-α-Protecting Group | The urethane structure of the Boc group helps to suppress racemization. nih.govsemanticscholar.org |
| N-α-Methylation | Increases susceptibility to racemization due to the formation of oxazolium intermediates. wiley-vch.de |
| Coupling Method | Base-mediated activation can increase racemization; carbodiimide methods are often preferred. nih.govsemanticscholar.org |
| Side-Chain Protecting Group | The electronic properties and steric bulk of the S-protecting group can play a role. nih.gov |
Intramolecular Reactivity and Side Reactions during Peptide Elongation
During the process of peptide chain elongation, the protected amino acid derivative can undergo various intramolecular reactions and other side reactions, leading to the formation of impurities.
Oxidation: The thiol group of cysteine, even when protected, is susceptible to oxidation. The Mob group on the sulfur of this compound can be oxidized to the corresponding sulfone (Cys(Mob(O))). researchgate.net This can occur during synthesis or cleavage and results in a difficult-to-remove impurity.
Aspartimide Formation: While not a direct intramolecular reaction of the cysteine residue itself, if an aspartic acid residue is present in the peptide sequence, a serious side reaction known as aspartimide formation can occur. nih.goviris-biotech.de This is a base-catalyzed intramolecular cyclization involving the side-chain carboxyl group of aspartate and the backbone amide nitrogen, which is particularly problematic during Fmoc deprotection steps. nih.goviris-biotech.de This can lead to the formation of both α- and β-aspartyl peptides, as well as racemization at the aspartic acid residue. nih.gov
β-Elimination: For C-terminal cysteine residues, base-catalyzed β-elimination can occur, leading to the formation of dehydroalanine (B155165). iris-biotech.de This can then react with nucleophiles present in the reaction mixture, such as piperidine (B6355638) (used for Fmoc removal), to form piperidinyl-alanine adducts. iris-biotech.de While this compound is not typically at the C-terminus during elongation, this highlights a potential reactivity pathway for cysteine residues.
Protecting Group Instability: The Mob group is known to be labile to strong acids. ug.edu.pl During repetitive acidolytic cleavage of the Boc group in Boc-based solid-phase peptide synthesis (SPPS), there can be a gradual loss of the Mob group, especially in the synthesis of long peptides. ug.edu.pl This premature deprotection exposes the reactive thiol group, which can then undergo undesired side reactions like oxidation or alkylation. rsc.org
Formaldehyde (B43269) Adducts: The cleavage of certain protecting groups, such as MBom (methoxybenzyl), can release formaldehyde, which can react with N-terminal cysteine residues to form thiazolidine (B150603) carboxylic acids. wiley-vch.denih.gov While Mob cleavage doesn't directly release formaldehyde, this illustrates the types of side reactions that can be initiated by cleavage byproducts.
Table 3: Common Side Reactions During Peptide Elongation
| Side Reaction | Description |
|---|---|
| Oxidation | The Mob-protected sulfur can be oxidized to a sulfone. researchgate.net |
| Aspartimide Formation | Intramolecular cyclization of a neighboring aspartate residue, leading to impurities and racemization. nih.goviris-biotech.de |
| β-Elimination | Potential for C-terminal cysteine to form dehydroalanine under basic conditions. iris-biotech.de |
| Premature Deprotection | Partial loss of the Mob group during repeated acid treatments in Boc-SPPS, exposing the reactive thiol. ug.edu.pl |
Applications of Boc N Me Cys Mob Oh in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) remains the predominant method for assembling peptide chains, and Boc-N-Me-Cys(Mob)-OH is well-suited for specific SPPS approaches.
This compound is primarily designed for use in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS. rsc.org In this approach, the peptide chain is assembled on a solid resin support. The synthesis cycle involves two key steps: deprotection and coupling.
Deprotection: The temporary Nα-Boc group is removed at the beginning of each cycle by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com
Neutralization: Following TFA treatment, the newly exposed N-terminal ammonium (B1175870) salt must be neutralized to the free amine to enable the subsequent coupling reaction. This is commonly achieved by treating the peptide-resin with a hindered base like diisopropylethylamine (DIEA). peptide.com
Coupling: The carboxyl group of the incoming this compound is activated and coupled to the free N-terminal amine of the resin-bound peptide chain.
The S-methoxybenzyl (Mob) group on the cysteine side chain is classified as a semi-permanent protecting group. It is stable to the repetitive TFA treatments used to remove the Nα-Boc group during chain elongation. rsc.orgpeptide.com The Mob group is ultimately removed during the final step of the synthesis, which involves cleaving the completed peptide from the resin support using a very strong acid, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com This final cleavage step simultaneously removes the Mob group and other benzyl-type side-chain protecting groups, yielding the free sulfhydryl group on the N-methyl cysteine residue. peptide.com
While the peptide remains anchored to the solid support, various chemical modifications can be performed, a technique known as on-resin manipulation. These strategies are crucial for creating complex peptide architectures, such as those with multiple, regioselectively formed disulfide bonds. Although the Mob group itself is generally stable until the final HF cleavage, N-methyl cysteine derivatives can be involved in on-resin manipulations when used in conjunction with other orthogonally protected cysteines.
A notable strategy involves the on-resin formation of a disulfide bond by reacting an activated N-methyl cysteine with another cysteine residue. For instance, research on the synthesis of a thioredoxin reductase peptide fragment demonstrated a sophisticated on-resin cyclization. nih.govresearchgate.net In this example, a peptide was assembled containing both a Fmoc-MeCys(StBu)-OH and a Fmoc-Cys(Mob)-OH derivative. The S-tert-butylthio (StBu) group was selectively removed on-resin, and the resulting thiol was activated as a mixed disulfide with a 5-nitropyridinesulfenyl (5-Npys) group. nih.govresearchgate.net Subsequently, the thioether sulfur of the Cys(Mob) residue acted as a nucleophile, attacking the activated MeCys(5-Npys) residue to form the desired disulfide bond directly on the resin. nih.govresearchgate.net Such on-resin cyclizations provide a high degree of control over disulfide connectivity and can simplify the purification of the final product.
| Manipulation Strategy | Key Reagents & Residues | Purpose | Reference |
|---|---|---|---|
| Selective Thiol Deprotection and Activation | MeCys(StBu) or Cys(Mmt); β-mercaptoethanol or dilute TFA; DTNP or PySeSePy | To unmask a specific thiol group on-resin for subsequent reaction. | nih.govnih.gov |
| On-Resin Disulfide Formation | Activated Cys (e.g., Cys(Npys)) reacting with a free thiol or a Cys(Mob) thioether. | To form a specific disulfide bridge before cleavage from the resin, ensuring regioselectivity. | nih.govresearchgate.netmdpi.com |
| NCS-Mediated Oxidation | N-Chlorosuccinimide (NCS) | Can be used for the on-resin removal of Acm groups and simultaneous disulfide bond formation. | mdpi.comacs.org |
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis (SolPPS), also known as liquid-phase synthesis, predates SPPS and remains a valuable methodology, especially for the large-scale production of shorter peptides. In this approach, all reactions (coupling and deprotection) occur in a homogeneous solution, and the intermediate peptide product is isolated and purified after each step.
This compound is fully compatible with solution-phase synthesis. Modern coupling reagents have been developed to make this process faster and more efficient. For example, cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote rapid and efficient peptide bond formation between N-Boc protected amino acids and amino esters in solution. mdpi.comresearchgate.net This process often proceeds with minimal racemization and generates water-soluble by-products, which simplifies the purification of the desired peptide intermediate. mdpi.comresearchgate.net The use of this compound in SolPPS follows the same fundamental principles of protection, coupling, and deprotection as in SPPS, but with the added requirement of purification at each stage.
Disulfide Bond Formation in Peptides Containing N-Methyl Cysteine
Disulfide bonds are critical structural elements in many bioactive peptides, imparting conformational rigidity and stability. The presence of an N-methylated cysteine adds a layer of complexity to the synthesis, influencing both the peptide's preferred conformation and the strategies for forming these crucial linkages. merckmillipore.com
Oxidative folding is the process by which a linear, reduced peptide chain containing multiple cysteine residues correctly folds and forms its native disulfide bonds. google.compnas.org After a peptide containing this compound is synthesized and cleaved from the resin (with concomitant removal of the Mob group by HF), the resulting linear peptide possesses a free thiol on the N-methyl cysteine residue. This reduced peptide can then be subjected to oxidative conditions to form a disulfide bridge.
Common methods for oxidation include:
Air Oxidation: Stirring the peptide in a dilute, slightly basic aqueous buffer allows for slow oxidation by atmospheric oxygen. google.com
DMSO Oxidation: Dimethyl sulfoxide (B87167) (DMSO) can serve as a mild and effective oxidizing agent in aqueous solutions across a wide pH range. google.com
Other Reagents: A variety of other oxidizing systems, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or iodine (I₂), can also be employed. google.com
However, if a peptide contains more than two cysteine residues, random oxidation can lead to a mixture of disulfide isomers, which are often difficult to separate. rsc.org To overcome this, regioselective disulfide formation is employed, which relies on the use of orthogonal thiol-protecting groups. In this strategy, different cysteine residues in the peptide sequence are protected with groups that can be removed under different, specific conditions. The Cys(Mob) group is a key component in such schemes due to its stability and specific cleavage requirements (strong acid). rsc.orgrsc.org For example, a peptide can be synthesized with Cys(Trt) and N-Me-Cys(Mob). The trityl (Trt) group can be selectively removed first (e.g., with iodine in specific solvents), allowing the first disulfide bond to form. The Mob group remains intact and is removed later to allow for the formation of a second disulfide bond.
| Oxidation Method | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|
| Air Oxidation | Dilute peptide in aqueous buffer, pH 7-8.5 | Simple and mild, but can be slow and may require high dilution to prevent oligomerization. | google.com |
| DMSO | ~10-20% DMSO in aqueous buffer, pH 3-8 | Rapid, efficient, and compatible with sensitive amino acids like Met and Trp. | google.com |
| Iodine (I₂) | I₂ in aqueous acetic acid or methanol | Potent oxidizing agent; can also cleave certain protecting groups like Acm and Trt. | nih.govsigmaaldrich.com |
| Potassium Ferricyanide | K₃[Fe(CN)₆] in aqueous buffer | A common reagent for forming disulfide bonds in solution. | google.com |
For peptides with three or more disulfide bonds, such as conotoxins or defensins, sequential and regioselective formation is paramount to obtaining the single, biologically active isomer. rsc.orgresearchgate.net This requires a carefully planned orthogonal protection strategy where each pair of cysteines destined to form a bridge is protected by a unique group that can be selectively removed without affecting the others.
The combination of Cys(Mob) with other protected cysteines like Cys(Trt), Cys(Acm), and Cys(tBu) enables these complex syntheses. rsc.org A well-documented strategy for forming three disulfide bonds involves the Cys(Trt)/Cys(Acm)/Cys(Mob) protection scheme. rsc.org A typical sequence of events would be:
First Disulfide Bond: The highly acid-labile Trt groups are selectively removed from the first pair of cysteines. Oxidation is then performed to form the first disulfide bridge.
Second Disulfide Bond: The Acm groups are removed from the second pair of cysteines, typically using an oxidative method with iodine. This simultaneously deprotects the thiols and forms the second disulfide bond. rsc.org
Third Disulfide Bond: Finally, the fully assembled peptide with two disulfide bonds is treated with a strong acid like HF to cleave it from the resin and remove the remaining Mob protecting groups, allowing the third and final disulfide bond to form via oxidation.
The choice of protecting groups and the order of their removal are critical for the success of the synthesis. biotage.com The stability of the Mob group to the conditions used to remove Trt and Acm makes it an excellent choice for protecting the cysteine pair that will form the final disulfide bond in a sequential strategy. rsc.orgrsc.org
| Protecting Group | Typical Cleavage Condition | Orthogonal To | Reference |
|---|---|---|---|
| Trityl (Trt) | Mild acid (e.g., 1-2% TFA) or Iodine (I₂) | Acm, Mob, tBu | mdpi.comrsc.org |
| Acetamidomethyl (Acm) | Iodine (I₂), Silver (Ag⁺), or Mercury (Hg²⁺) salts | Trt, Mob, tBu | mdpi.comrsc.org |
| p-Methoxybenzyl (Mob) | Strong acid (HF, TFMSA) | Trt, Acm | rsc.orgpeptide.comrsc.org |
| tert-Butyl (tBu) | Hg(OAc)₂ followed by H₂S; or MeSiCl₃/PhSOPh | Trt, Acm, Mob | rsc.orgsigmaaldrich.com |
Synthesis of Peptides with Specific Conformational Constraints
The incorporation of non-standard amino acids into peptide chains is a powerful strategy for developing peptidomimetics with enhanced therapeutic potential. The compound this compound is a specialized building block designed for this purpose, offering unique advantages in controlling the three-dimensional structure of synthetic peptides. Its structure combines N-terminal Boc protection for use in Boc-based solid-phase peptide synthesis (SPPS), N-methylation of the alpha-amino group, and a 4-methoxybenzyl (Mob) protected cysteine side chain. These features are instrumental in the synthesis of peptides with predetermined conformations and enhanced stability.
Engineering Peptide Conformation and Stability
The introduction of an N-methyl group on the peptide backbone, as in this compound, fundamentally alters the peptide's structural properties. N-methylation imparts significant steric hindrance, which restricts the rotation around the peptide bond (amide bond). This constraint on the backbone's torsional angles effectively limits the conformational freedom of the peptide chain. researchgate.net By reducing the number of accessible low-energy conformations, N-methylation can guide the peptide to adopt a more defined and predictable three-dimensional structure.
This engineered conformation often translates to increased stability. Peptides are susceptible to degradation by proteases, enzymes that cleave peptide bonds. The presence of an N-methyl group can render the adjacent peptide bond resistant to proteolytic cleavage, thereby extending the biological half-life of the peptide. The unique chemical and physical properties conferred by N-methylation are a key reason for the interest in N-methylated amino acid building blocks in medicinal chemistry. researchgate.net
The table below summarizes the key structural features of this compound and their respective roles in peptide synthesis.
Table 1: Structural Features of this compound and Their Functions| Component | Full Name | Type | Function in Peptide Synthesis |
|---|---|---|---|
| Boc | tert-Butoxycarbonyl | N-terminal Protecting Group | Protects the α-amino group during coupling steps in SPPS; removed by acid (e.g., TFA). bachem.com |
| N-Me | N-Methyl | Backbone Modification | Introduces steric constraints to limit conformational flexibility and can enhance proteolytic stability. researchgate.net |
| Cys | Cysteine | Amino Acid Residue | Provides a thiol side chain, which, after deprotection, can be used for cyclization or ligation. rsc.org |
| Mob | 4-Methoxybenzyl | Side-Chain Protecting Group | Protects the cysteine thiol group; stable during Boc-SPPS but cleaved under strong acidic conditions like HF. bachem.compeptide.com |
Role in Cyclic Peptide Synthesis
Cyclic peptides are of great interest in drug discovery because their constrained structures can lead to higher receptor binding affinity, selectivity, and improved stability compared to their linear counterparts. chapman.eduissuu.com The cysteine residue within this compound is pivotal for the synthesis of cyclic peptides, primarily through the formation of disulfide bridges.
In a typical Boc-SPPS workflow, the linear peptide is first assembled on a solid support. The Mob group protects the cysteine's reactive thiol side chain throughout this process. bachem.com The Mob group is known to be stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the N-terminal Boc group during chain elongation but is readily cleaved during the final cleavage from the resin, typically with strong acids like hydrogen fluoride (HF). bachem.compeptide.com
Once the linear peptide is synthesized and the Mob group is removed to expose the free thiol (-SH), an intramolecular disulfide bond can be formed with a second deprotected cysteine residue elsewhere in the peptide sequence. This is achieved through an oxidation reaction, which covalently links the two thiol groups (-S-S-), thereby closing the loop and forming a cyclic peptide. issuu.com This cyclization strategy dramatically reduces the conformational flexibility of the molecule. chapman.edu The use of orthogonal protecting groups on different cysteine residues can even allow for the regioselective formation of multiple disulfide bridges in more complex peptides. rsc.org
The properties of various cysteine side-chain protecting groups determine their suitability for different synthetic strategies. The Mob group is particularly well-suited for Boc-SPPS.
Table 2: Comparison of Common Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Condition | SPPS Compatibility | Key Feature |
|---|---|---|---|---|
| 4-Methoxybenzyl | Mob | Strong acid (HF) bachem.compeptide.com | Boc-SPPS | Cleaved during final resin cleavage in Boc chemistry. bachem.com |
| Triphenylmethyl | Trt | Mild acid (TFA) issuu.com | Fmoc-SPPS | Commonly used in Fmoc chemistry; cleaved during final deprotection. bachem.com |
| Acetamidomethyl | Acm | Iodine (I2), Mercury(II) acetate (B1210297) bachem.compeptide.com | Boc & Fmoc | Orthogonal; allows for deprotection and cyclization after peptide purification. bachem.com |
| tert-Butyl | tBu | Strong acid (HF), TFA with scavengers rsc.org | Boc & Fmoc | More acid-stable than Trt, often requires specific scavengers for clean removal. |
Generation of Peptide Thioesters via N-Methyl Cysteine Residues
Peptide thioesters are essential intermediates for the synthesis of large peptides and proteins via chemical ligation techniques, most notably Native Chemical Ligation (NCL). rsc.org NCL joins a peptide with a C-terminal thioester to another peptide that has an N-terminal cysteine residue, forming a native peptide bond at the ligation site. rsc.org
The presence of the N-methyl group on a cysteine residue provides a sophisticated method for generating these crucial C-terminal peptide thioesters. Research has shown that a peptide amide bond involving the nitrogen of an N-methyl cysteine can undergo a spontaneous, acid-catalyzed intramolecular rearrangement. researchgate.net This process, known as an N-to-S acyl transfer, results in the cleavage of the peptide bond C-terminal to the N-methyl cysteine and the formation of a thioester. researchgate.netsigmaaldrich.com
The mechanism involves the protonation of the amide carbonyl oxygen under acidic conditions, which makes the carbonyl carbon more electrophilic. The neighboring sulfur atom of the cysteine side chain then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a five-membered ring intermediate which resolves by breaking the amide bond and forming the more stable thioester. The N-methyl group on the cysteine is critical as it facilitates this rearrangement. This method allows for the synthesis of a full-length peptide on a resin, followed by cleavage and concomitant thioester formation at the site of the N-methyl cysteine residue. researchgate.net
Mechanistic and Conformational Studies of N Methylated Cysteine Containing Peptides
Impact of N-Methylation on Amide Bond Isomerism and Conformation
One of the most significant consequences of N-methylation is its influence on the cis-trans isomerism of the amide bond. In a standard secondary amide bond, the trans conformation is heavily favored due to lower steric hindrance. However, the introduction of an N-methyl group creates a tertiary amide, which reduces the energy difference between the cis and trans isomers. ub.educaltech.edu This lowers the rotational energy barrier, making the cis conformation more accessible. caltech.edu In many cases, N-methylation has been shown to increase the population of the cis conformer, a trait shared with the amino acid proline. caltech.eduuni-kiel.de This ability to induce reverse turns and specific folded structures is a well-documented feature of incorporating N-methylated residues. uni-kiel.de
Studies on model peptides containing vicinal disulfides have demonstrated this effect quantitatively. In one computational study, a model dipeptide with a standard amide bond showed a moderate energy preference of 3.4 kcal/mol for the cis conformer. caltech.edu Upon N-methylation of the internal amide, this preference became much more pronounced, with the cis conformation being 9.3 kcal/mol lower in energy than the trans conformation. caltech.edu This strong preference for the cis isomer significantly constrains the peptide backbone, influencing the molecule's three-dimensional shape. ub.edu The loss of the amide proton also prevents the formation of certain intramolecular hydrogen bonds, which can destabilize some secondary structures while potentially stabilizing others through different hydrogen bonding patterns or steric effects. ub.edumdpi.com
Table 1: Impact of N-Methylation on Amide Conformer Energy This table presents data from ab initio calculations on a model vicinal disulfide-containing dipeptide, showing the relative energy difference between the lowest energy cis and trans conformers.
| Peptide Modification | Lowest Energy Conformer | Energy Difference (kcal/mol) | Source |
| Standard Amide | cis | 3.4 | caltech.edu |
| N-Methylated Amide | cis | 9.3 | caltech.edu |
| Ester Modification | trans | 1.4 | caltech.edu |
Stereochemical Effects on Peptide Structure and Reactivity
The stereochemistry of the α-carbon of an amino acid is a fundamental determinant of peptide and protein structure. When combined with N-methylation, stereochemical effects become even more critical in defining the conformational landscape and, consequently, the reactivity of the peptide. The specific three-dimensional arrangement of the N-methylated cysteine residue can dictate the regiochemistry of subsequent chemical reactions. nih.gov For instance, in studies on cyclic peptides, the inherent conformation, which is governed by the stereochemistry of the constituent amino acids, was found to determine the selectivity of on-resin N-methylation reactions. nih.govresearchgate.net
Theoretical and Computational Approaches to N-Methylated Peptide Conformational Analysis
Theoretical and computational methods are invaluable tools for understanding the complex conformational dynamics of N-methylated peptides. These approaches allow for the detailed exploration of the potential energy surface, providing insights into stable conformations and the energy barriers between them.
Ab initio calculations and Density Functional Theory (DFT) are frequently employed to determine the lowest energy conformations and the relative energy differences between cis and trans backbone isomers in model peptides. caltech.eduacs.org For example, such calculations performed with software like the Gaussian package have been used to compare the cis-trans energy preferences in native amide, N-methylated, and ester-modified disulfide-containing rings, providing a clear rationale for the conformational effects of these modifications. caltech.edu
Furthermore, computational simulations are used to predict the solution structures of N-methylated peptides and to understand the relationship between N-methylation, conformation, and specific physicochemical properties like membrane permeability. nih.gov Modified computational models that account for the added steric constraints and changes in solvation energy imposed by the N-methyl group have been successfully used to predict the structures of N-methylated cyclic peptides. nih.gov These computational studies can be used to screen virtual libraries of N-methylated peptides, helping to corroborate experimental findings and guide the design of new peptides with desired properties. nih.gov In some cases, computational modeling of ribosomal assemblies has even been used to illustrate how distortions imposed by N-methylation could be compensated for, facilitating the ribosomal incorporation of these unnatural amino acids. nih.gov
Table 2: Computational Methods in N-Methylated Peptide Analysis This table summarizes the application of various theoretical and computational approaches in studying peptides containing N-methylated cysteine.
| Computational Method | Application | Key Findings | Source |
| Ab initio Calculations | Analyzing cis/trans isomer preference in model peptides. | N-methylation significantly increases the energy preference for the cis amide conformation. | caltech.edu |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Used to rationalize experimental findings in reactions involving N-methylated cysteine derivatives. | acs.org |
| Molecular Simulations | Predicting solution structures and relationship to physical properties. | Corroborated the link between N-methylation, conformation, and membrane permeability in cyclic peptides. | nih.gov |
| Ribosomal Assembly Modeling | Investigating ribosomal incorporation of N-methylated amino acids. | Illustrated how ribosomal distortions can be compensated to allow for the incorporation of N-methylated residues. | nih.gov |
Analytical Methodologies for Research on Boc N Me Cys Mob Oh and Derivatives
Spectroscopic Characterization (NMR, MS) during Synthesis and Reaction Monitoring
Spectroscopic methods are indispensable for the real-time monitoring of synthetic steps and for the structural verification of Boc-N-Me-Cys(Mob)-OH and its subsequent peptide derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed atomic-level information and precise mass determination, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the protected amino acid and for tracking its incorporation into a peptide chain. 1H and 13C NMR spectra are used to verify the presence of key functional groups. For this compound, characteristic signals include those from the tert-butoxycarbonyl (Boc) group, the N-methyl group, and the p-methoxybenzyl (Mob) protecting group. During peptide synthesis, the disappearance of signals corresponding to the activated carboxyl group and the appearance of new amide bond signals in the NMR spectrum indicate successful coupling. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to assign specific protons and carbons, confirming the connectivity of the molecule. nih.gov
Mass Spectrometry (MS) is crucial for providing rapid and accurate molecular weight information, confirming the identity of synthetic intermediates and the final peptide product. daneshyari.com Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques used. daneshyari.comrockefeller.edu During synthesis, MS can be used to monitor the completion of coupling and deprotection steps by detecting the expected mass shifts. For instance, the addition of the this compound residue to a growing peptide chain will result in a specific mass increase corresponding to the residue's molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which helps to confirm the elemental composition of the synthesized molecules. mdpi.com
| Technique | Application in Synthesis | Information Obtained |
| 1H NMR | Structure verification of this compound; Monitoring peptide coupling reactions. | Presence of characteristic functional groups (Boc, N-Me, Mob); Confirmation of amide bond formation. nih.gov |
| 13C NMR | Structural confirmation of the amino acid derivative. | Carbon skeleton verification; Confirmation of protecting groups. scienceopen.com |
| ESI-MS | Reaction monitoring; Molecular weight determination of peptides. | Accurate mass of intermediates and final products; Confirmation of successful synthetic steps. researchgate.net |
| MALDI-TOF MS | Analysis of peptide mixtures and final products. | Molecular weight of peptides; Assessment of product identity and presence of impurities. rockefeller.edunih.gov |
| HRMS | Elemental composition analysis. | Highly accurate mass-to-charge ratio for unambiguous formula determination. mdpi.com |
Chromatographic Analysis (RP-HPLC, Chiral HPLC) for Purity and Stereoisomer Separation
Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity and stereoisomeric composition.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides. researchgate.net This technique separates molecules based on their hydrophobicity. By using a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid), RP-HPLC can effectively separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. amazonaws.comnih.gov The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is critical for verifying the stereochemical integrity of the amino acid derivative and the resulting peptide. The introduction of the N-methyl group can increase the susceptibility of the α-carbon to racemization during peptide synthesis. researchgate.net Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers or diastereomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the chiral separation of N-protected amino acids. phenomenex.com The ability to resolve the L- and D-isomers of this compound is crucial for ensuring that the final peptide possesses the correct stereochemistry for its intended biological activity. chiraltech.comnih.gov
| Method | Stationary Phase (Example) | Mobile Phase (Example) | Application |
| RP-HPLC | C18 Silica | Water/Acetonitrile gradient with 0.1% TFA | Purity assessment and purification of peptides containing this compound. amazonaws.comnih.gov |
| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile/Methanol with acidic/basic additives | Separation of L- and D-enantiomers of this compound; Analysis of diastereomeric peptide impurities. phenomenex.com |
| Chiral HPLC | Zwitterionic (e.g., CHIRALPAK ZWIX) | Methanol/Water with formic acid and triethylamine | Stereoisomer separation of N-derivatized amino acids and small peptides. chiraltech.comhplc.eu |
Advanced Techniques for Structural Elucidation of Peptide Products
For complex peptides containing this compound, particularly those with multiple disulfide bonds or other post-translational modifications, advanced analytical techniques are required for complete structural elucidation.
Tandem Mass Spectrometry (MS/MS) is a powerful tool for peptide sequencing. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information and can pinpoint the location of modifications like N-methylation and the Mob-protected cysteine. Collision-induced dissociation (CID) is a common fragmentation method. The presence of the N-methyl group can influence fragmentation patterns, which must be carefully interpreted to deduce the correct sequence.
Q & A
Basic Research Questions
Q. What are the critical structural and functional properties of Boc-N-Me-Cys(Mob)-OH that influence its role in peptide synthesis?
- Methodological Answer : The Boc (tert-butyloxycarbonyl) and Mob (4-methoxybenzyl) groups protect the amino and thiol functionalities, respectively, while the N-methylation reduces hydrogen bonding, altering peptide conformation. Key properties include:
- Stability : Susceptibility to acidic (Boc) or oxidative (Mob) deprotection conditions .
- Reactivity : Steric hindrance from N-methylation affects coupling efficiency in solid-phase synthesis.
- Solubility : Hydrophobicity varies with solvent polarity (e.g., DMF vs. dichloromethane). Validate via HPLC and mass spectrometry (MS) post-synthesis .
Q. How should this compound be stored to maintain stability for long-term experiments?
- Methodological Answer :
- Liquid storage : -20°C for 3–6 months or -80°C for 12 months in anhydrous conditions to prevent hydrolysis.
- Powder storage : Sealed at 2–8°C with desiccants.
- Transport : Use blue ice for冷链运输 to avoid thermal degradation .
Advanced Research Questions
Q. What experimental strategies optimize the incorporation of this compound into peptide sequences with sterically challenging residues?
- Methodological Answer :
- Coupling Reagents : Use HATU or PyBOP with DIPEA to enhance activation efficiency.
- Solvent Selection : Prefer DMF for solubility, but test mixtures with NMP for bulky residues.
- Monitoring : Employ real-time FT-IR or LC-MS to track coupling completion and detect side reactions (e.g., epimerization) .
Q. How can researchers reconcile discrepancies in reported solubility profiles of this compound across solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Test binary solvent systems (e.g., DCM:MeOH gradients) and measure solubility via gravimetric analysis.
- Temperature Dependence : Compare solubility at 25°C vs. 40°C (common coupling conditions).
- Literature Cross-Validation : Tabulate published data (example below) and identify outliers linked to purity or storage conditions .
| Solvent | Reported Solubility (mg/mL) | Source A | Source B |
|---|---|---|---|
| DMF | 50–60 | 55 | 48 |
| Dichloromethane | 20–30 | 25 | 35* (impure) |
| *Discrepancy resolved via HPLC purity checks. |
Q. What analytical techniques best resolve racemization or oxidation byproducts during this compound deprotection?
- Methodological Answer :
- Racemization Detection : Use chiral HPLC with a Crownpak CR(+) column and polarimetric detection.
- Oxidation Monitoring : LC-MS with ESI+ mode to identify sulfoxide (Mob → sulfonic acid) byproducts.
- Mitigation Strategies : Add reducing agents (e.g., DTT) during Mob deprotection with TFA/thioanisole .
Experimental Design & Validation
Q. How can researchers design robust protocols for this compound incorporation in large-scale peptide synthesis?
- Methodological Answer :
- Scale-Up Challenges : Address aggregation by iterative resin swelling in DCM.
- Process Analytical Technology (PAT) : Implement inline UV monitoring for real-time yield assessment.
- Reproducibility : Adopt the "Design of Experiments (DoE)" approach to optimize temperature, solvent, and reagent ratios .
Q. What criteria should guide the selection of orthogonal protection schemes when using this compound in complex peptide architectures?
- Methodological Answer :
- Compatibility : Avoid Fmoc if Mob is present (base-sensitive).
- Deprotection Order : Prioritize Boc removal (TFA) before Mob (HFIP/oxidative conditions).
- Case Study : In cyclic peptide synthesis, combine Mob with Alloc (allyloxycarbonyl) for sequential deprotection .
Data Interpretation & Peer Review Considerations
Q. How should researchers document the synthesis and characterization of this compound to meet journal reproducibility standards?
- Methodological Answer :
- Required Data : Include NMR (¹H, ¹³C), HPLC chromatograms (purity >95%), and HRMS.
- Supporting Information : Provide detailed synthetic procedures, including exact equivalents and reaction times.
- Ethical Reporting : Disclose batch-to-batch variability and storage history to explain performance differences .
Q. What peer review pitfalls arise when reporting this compound applications in non-standard solvents (e.g., ionic liquids)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
